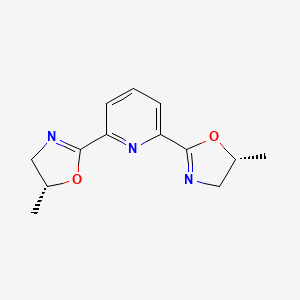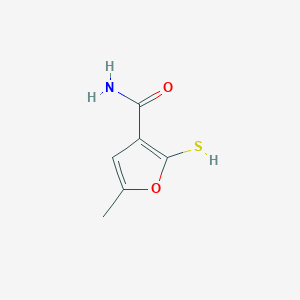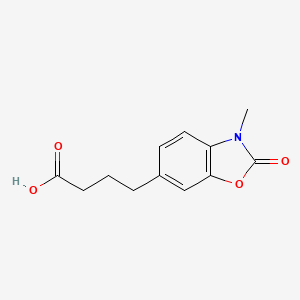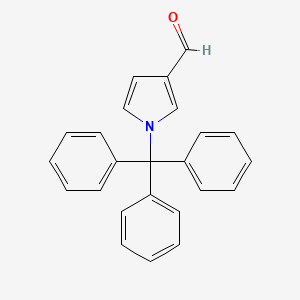
2,6-Bis((R)-5-methyl-4,5-dihydrooxazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its applications in asymmetric catalysis. The compound features a pyridine core substituted with two oxazoline rings, which confer unique stereochemical properties. This structure allows it to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4,5-dihydro-4-methyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, copper, and nickel.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like iron(II) chloride or copper(II) acetate in solvents such as ethanol or acetonitrile.
Substitution Reactions: Often use nucleophiles like amines or thiols under mild conditions.
Major Products:
Coordination Complexes: Metal-ligand complexes that are used in catalysis.
Substituted Derivatives: Modified ligands with altered electronic or steric properties.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of metalloenzymes and their synthetic analogs.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, particularly in processes requiring high enantioselectivity.
Wirkmechanismus
The compound exerts its effects primarily through the formation of metal-ligand complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide a chiral environment, which is crucial for asymmetric catalysis. The pyridine core helps in stabilizing the metal center, facilitating efficient catalysis.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with similar applications in catalysis.
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and spin crossover studies.
2,6-Bis(benzimidazol-2-yl)pyridine: Used as an inhibitor in biological systems and for its coordination properties.
Uniqueness: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine stands out due to its specific chiral centers, which provide high enantioselectivity in catalytic processes. Its ability to form stable complexes with a wide range of metals makes it versatile and valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
(5R)-5-methyl-2-[6-[(5R)-5-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-14-12(17-8)10-4-3-5-11(16-10)13-15-7-9(2)18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
TURHBXWGKUUEDH-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1CN=C(O1)C2=NC(=CC=C2)C3=NC[C@H](O3)C |
Kanonische SMILES |
CC1CN=C(O1)C2=NC(=CC=C2)C3=NCC(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)


![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)

![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)


![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)

